molecular formula C15H20FNO3 B8800512 Tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8800512
M. Wt: 281.32 g/mol
InChI Key: UPIBFUVZHLYXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FNO3 and its molecular weight is 281.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3

InChI Key

UPIBFUVZHLYXFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluorophenylmagnesium bromide (1M in THF, 11 mL, 11 mmol) was added gradually to a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.85 g, 10 mmol) in diethyl ether (40 mL) during 5 min at ambient temperature. The mixture was stirred for 30 min and thereafter slowly quenched with NH3Cl (10 mL, 3M). The organic phase was isolated and evaporated. The residue was purified by flash chromatography (SiO2 2:1 heptane/EtOAc) to afford the title compound, which was used without further purification. MS (EI) 208 (M-tBuO)
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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